4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride
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Overview
Description
4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride is a complex organic compound with significant potential in various scientific fields. This compound features a morpholine ring substituted with hydroxymethyl and methyl groups, and it is further functionalized with sulfonyl and sulfonyl fluoride groups on a benzene ring. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of Hydroxymethyl and Methyl Groups: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, while the methyl group can be added through alkylation.
Sulfonylation: The sulfonyl groups are introduced by reacting the intermediate with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group under mild conditions.
Major Products Formed
Oxidation: Formation of carboxyl-substituted derivatives.
Reduction: Formation of thiol-substituted derivatives.
Substitution: Formation of various sulfonamide or sulfonate derivatives.
Scientific Research Applications
4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride involves its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or modifying proteins. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both sulfonyl and sulfonyl fluoride groups allows for versatile chemical modifications and interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO6S2/c1-9-8-20-10(7-15)6-14(9)22(18,19)12-4-2-11(3-5-12)21(13,16)17/h2-5,9-10,15H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTLAWFVEMOYOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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